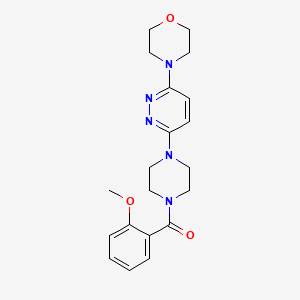
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
カタログ番号 B2831421
CAS番号:
333394-03-9
分子量: 257.72
InChIキー: SDQCRGMBNXYSQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile” belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate pyridine derivative. The specific reagents and conditions would depend on the exact structure of the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the functional groups on the pyridine ring. The presence of the amino, chlorophenyl, dimethyl, and carbonitrile groups would all influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and -withdrawing effects of the various substituents. The amino and dimethyl groups are generally electron-donating, while the chlorophenyl and carbonitrile groups are electron-withdrawing .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and carbonitrile groups could increase its solubility in polar solvents .科学的研究の応用
Structural and Co-Crystal Studies
- Researchers Asiri et al. (2011) studied a co-crystal involving a closely related compound, focusing on its structural properties. This work reveals insights into the molecular structure and bonding characteristics of such compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Synthesis and Characterization
- Sroor (2019) reported on the synthesis and characterization of new biologically active pyridine scaffolds, demonstrating the chemical versatility and potential biological applications of similar compounds (Sroor, 2019).
Chemical Transformations and Derivatives
- The research by Yassin (2009) explored chemical transformations and the synthesis of various derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine, providing insights into the reactivity and potential applications of these derivatives (Yassin, 2009).
Photopolymerization Applications
- Ortyl et al. (2019) investigated the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as sensors in photopolymerization processes. This research highlights the compound's potential in material science, particularly in monitoring and enhancing photopolymerization (Ortyl et al., 2019).
Optoelectronic Properties
- The studies by Zeyada et al. (2016) on the structural and optical properties of similar compounds indicate their potential applications in optoelectronics and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activity
- Ibrahim et al. (2008) and Rostamizadeh et al. (2013) have both explored the antimicrobial properties of related pyridine derivatives, suggesting possible applications in pharmaceuticals and biomedicine (Ibrahim, Abdel-Rahman, Abdel-Halim, Ibrahim, & Allimony, 2008), (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)18-14(17)12(7-16)13(8)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCRGMBNXYSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)Cl)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Chloro-1-methylpyrazol-4-amine;hydrochloride
2503204-41-7
CID 154828582
1334497-00-5


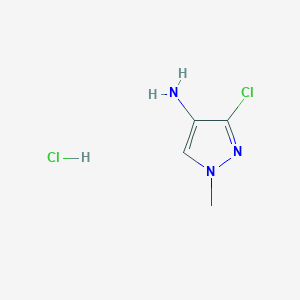
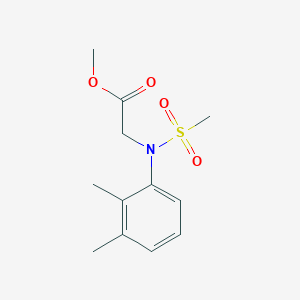
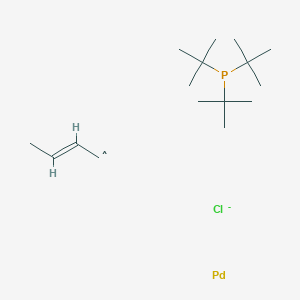
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2831348.png)

![Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2831351.png)
![11-Methyl-4-octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2831353.png)
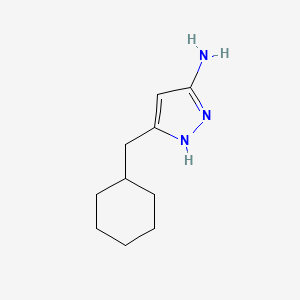
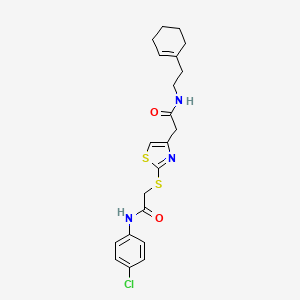

amine hydrochloride](/img/structure/B2831359.png)

